molecular formula C29H29ClN4O4S B2718493 N-[(3-chlorophenyl)methyl]-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide CAS No. 451464-85-0

N-[(3-chlorophenyl)methyl]-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide

Cat. No. B2718493
CAS RN: 451464-85-0
M. Wt: 565.09
InChI Key: SBKYVLCLMDSKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, containing several functional groups including an ethoxyanilino group, a sulfanyl group, and a quinazolinone group. These groups contribute to the compound’s reactivity and potential biological activity .

Scientific Research Applications

Antimicrobial Properties

N-[(3-chlorophenyl)methyl]-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide and its derivatives have been studied for their potential antimicrobial properties. A study by Desai, Shihora, and Moradia (2007) synthesized new quinazolines, which exhibited significant antibacterial and antifungal activities against various pathogens including Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007). Additionally, Desai, Dodiya, and Shihora (2011) also focused on the synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, demonstrating their antimicrobial efficacy (Desai, Dodiya, & Shihora, 2011).

Antitumor Activity

These compounds have also been explored for their potential in cancer treatment. Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, showing broad spectrum antitumor activity and potential as anticancer agents (Al-Suwaidan et al., 2016).

Applications in Neurology

Research has also been conducted in the field of neurology. For example, a study by Harrison et al. (2001) explored the neurokinin-1 receptor antagonist properties of related compounds, which could be relevant in treating conditions like depression and emesis (Harrison et al., 2001).

Synthesis and Characterization

The synthesis and characterization of these compounds are critical for their application in various fields. Studies such as that by Hayun et al. (2012) and Sidhu, Naqui, and Iyengar (1966) have contributed to understanding the chemical properties and potential modifications of these compounds (Hayun et al., 2012); (Sidhu, Naqui, & Iyengar, 1966).

Future Directions

The future directions for this compound could involve further studies to evaluate its potential biological activities, such as antimicrobial and anticancer activities. Additionally, more research could be done to understand its mechanism of action .

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29ClN4O4S/c1-2-38-23-14-12-22(13-15-23)32-27(36)19-39-29-33-25-10-4-3-9-24(25)28(37)34(29)16-6-11-26(35)31-18-20-7-5-8-21(30)17-20/h3-5,7-10,12-15,17H,2,6,11,16,18-19H2,1H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKYVLCLMDSKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chlorophenyl)methyl]-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.